Tert-butyl 4-ethynyl-2-nitrophenylcarbamate
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Overview
Description
Tert-butyl 4-ethynyl-2-nitrophenylcarbamate is an organic compound that features a unique combination of functional groups, including an ethynyl group, a nitro group, and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-ethynyl-2-nitrophenylcarbamate typically involves multi-step organic reactions. One common method starts with the nitration of a suitable phenyl precursor to introduce the nitro group. The final step involves the formation of the carbamate ester by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for precise control of reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-ethynyl-2-nitrophenylcarbamate can undergo various chemical reactions, including:
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Strong nucleophiles such as sodium amide (NaNH2).
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: 4-Ethynyl-2-amino-phenyl-carbamic acid tert.-butyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-Ethynyl-2-nitrophenol and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 4-ethynyl-2-nitrophenylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Tert-butyl 4-ethynyl-2-nitrophenylcarbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The ethynyl group can also participate in covalent bonding with nucleophilic sites in biomolecules, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl carbamate: Similar structure but lacks the ethynyl group.
2-Ethynylphenyl carbamate: Similar structure but lacks the nitro group.
4-Ethynyl-2-nitroaniline: Similar structure but lacks the carbamate ester.
Uniqueness
Tert-butyl 4-ethynyl-2-nitrophenylcarbamate is unique due to the presence of all three functional groups (ethynyl, nitro, and carbamate ester) in a single molecule.
Properties
Molecular Formula |
C13H14N2O4 |
---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
tert-butyl N-(4-ethynyl-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C13H14N2O4/c1-5-9-6-7-10(11(8-9)15(17)18)14-12(16)19-13(2,3)4/h1,6-8H,2-4H3,(H,14,16) |
InChI Key |
XMYXDMJZHVRYKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C#C)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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